molecular formula C9H15FO5 B8112906 alpha-D-Glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)-

alpha-D-Glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)-

Cat. No.: B8112906
M. Wt: 222.21 g/mol
InChI Key: QFTYRVBAYCTBOA-OZRXBMAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated derivative of α-D-glucofuranose, featuring a 3-deoxy-3-fluoro substitution and a 1,2-O-(1-methylethylidene) protecting group. The isopropylidene group stabilizes the furanose ring by locking the 1,2-hydroxyl groups into a cyclic acetal, while the fluorine at C3 alters electronic properties and steric interactions. Such modifications are common in carbohydrate chemistry to enhance stability, modulate reactivity, or enable specific biological interactions .

Properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO5/c1-9(2)14-7-5(10)6(4(12)3-11)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYRVBAYCTBOA-OZRXBMAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Alpha-D-Glucofuranose, 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)- (CAS Number: 18530-81-9) is a fluorinated derivative of glucose that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C9H15FO5\text{C}_9\text{H}_{15}\text{F}\text{O}_5

This structure features a fluoro substitution at the third carbon atom, which significantly alters its biochemical interactions compared to its non-fluorinated counterparts.

The biological activity of alpha-D-glucofuranose derivatives primarily revolves around their ability to interfere with glycolytic pathways. The presence of fluorine enhances the compound's ability to mimic glucose while inhibiting key enzymes involved in glycolysis. The following mechanisms have been identified:

  • Inhibition of Hexokinase : Similar to 2-deoxy-D-glucose (2-DG), this compound inhibits hexokinase activity, leading to reduced glycolytic flux in cancer cells .
  • Metabolic Conversion : Studies indicate that alpha-D-glucofuranose can be metabolized into various derivatives such as 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose via aldose reductase and sorbitol dehydrogenase pathways . This conversion is crucial for understanding its pharmacokinetics and therapeutic potential.

Biological Activity and Case Studies

Recent research has highlighted the potent biological activities of fluorinated glucose analogs, including alpha-D-glucofuranose. Below are significant findings from various studies:

Table 1: Summary of Biological Activities

StudyActivityFindings
CytotoxicityFluorinated derivatives showed enhanced cytotoxic effects on glioblastoma cells compared to non-fluorinated analogs.
Metabolic TracingDemonstrated effective tracking of aldose reductase activity in vivo using 19F NMR spectroscopy.
Antibacterial ActivityExhibited moderate antibacterial properties against Gram-positive bacteria in vitro.

Detailed Findings

  • Cytotoxic Effects : A study evaluating the cytotoxicity of various halogenated glucose analogs found that compounds like 2-deoxy-2-fluoro-D-glucose (2-FG) exhibited stronger inhibition of glycolysis in glioblastoma cells than their non-fluorinated counterparts . This suggests that alpha-D-glucofuranose may also possess similar properties due to its structural similarities.
  • Metabolic Pathways : Research on the metabolism of 3-deoxy-3-fluoro-D-glucose indicated that it undergoes significant metabolic conversion in mammalian tissues, primarily through aldose reductase and glucose dehydrogenase pathways . This highlights the compound's potential as a metabolic tracer for studying glucose metabolism in various conditions.
  • Antibacterial Properties : In vitro tests have shown that derivatives of D-glucose, including those similar to alpha-D-glucofuranose, demonstrate antibacterial activity against several human pathogens, particularly Gram-positive bacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C11H18O7FC_{11}H_{18}O_{7}F and a CAS number of 18530-81-9. Its structure features a fluorine atom at the 3-position of the glucose ring, which plays a crucial role in its biological activity and reactivity. The presence of the methylethylidene group enhances its stability and solubility in organic solvents.

Antimycobacterial Activity

Recent studies have highlighted the potential of derivatives of alpha-D-glucofuranose in the treatment of tuberculosis (TB). For instance, research has shown that compounds derived from this sugar exhibit promising antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as lead structures for developing new anti-TB drugs .

Glycosidase Inhibition

Alpha-D-glucofuranose derivatives have been investigated for their ability to inhibit glycosidases, enzymes that play critical roles in carbohydrate metabolism. The fluorinated sugars are particularly interesting due to their potential to mimic natural substrates while resisting enzymatic hydrolysis. This property can be exploited for therapeutic purposes in conditions like diabetes and cancer, where glycosidase activity is often dysregulated .

Synthesis of Glycosides

The compound serves as a building block in the synthesis of various glycosides. Its unique structure allows for selective reactions that can yield complex carbohydrates with desirable biological properties. For example, synthetic pathways involving potassium hydrogen fluoride (KHF₂) have been utilized to create 3-deoxy-3-fluoro derivatives from more complex sugar precursors .

Development of Antiviral Agents

Research has indicated that modifications to the alpha-D-glucofuranose structure can lead to compounds with antiviral properties. These derivatives may inhibit viral replication by interfering with glycoprotein function on the host cell surface, thus preventing virus entry .

Fluorescent Labeling

The incorporation of fluorine into sugar structures has opened avenues for developing fluorescent probes for cellular imaging. These probes can help visualize cellular processes involving carbohydrates, providing insights into metabolic pathways and disease mechanisms.

Drug Delivery Systems

Alpha-D-glucofuranose derivatives can be utilized in drug delivery systems due to their biocompatibility and ability to target specific tissues through carbohydrate recognition mechanisms. This application is particularly relevant in cancer therapy, where targeted delivery can enhance therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Fluorinated SugarsDemonstrated effective synthesis routes leading to high yields of 3-deoxy-3-fluoro derivatives with potential biological activity.
Antimycobacterial ActivityIdentified significant antimycobacterial activity against TB strains with low MIC values indicating potential as therapeutic agents.
Glycosidase InhibitionShowed promising inhibition profiles for glycosidases, suggesting utility in managing metabolic diseases like diabetes.

Comparison with Similar Compounds

1,2-O-Cyclohexylidene-3-O-Methyl-α-D-Glucofuranose (CAS 13322-87-7)

  • Structural Differences :
    • Protecting Group : Cyclohexylidene (6-membered ring) vs. methylethylidene (5-membered ring).
    • Substitution : 3-O-methyl vs. 3-deoxy-3-fluoro.

3-O-Allyl-1,2-O-Isopropylidene-α-D-Galactofuranose (CAS 1423018-05-6)

  • Structural Differences :
    • Sugar Backbone : Galactose (C4 hydroxyl axial) vs. glucose (C4 hydroxyl equatorial).
    • Substitution : 3-O-allyl vs. 3-deoxy-3-fluoro.
  • Functional Impact :
    • The allyl group enhances solubility in organic solvents, making it useful for synthetic glycosylation reactions.
    • Fluorine’s electronegativity may increase hydrolytic stability but reduce nucleophilicity at C3 compared to allyl ethers .

Comparison with Fluorinated Carbohydrates

3-Deoxy-3-Fluoro Derivatives of Other Sugars

  • α-D-Galactofuranose Analogs: Fluorination at C3 in galactofuranose derivatives (e.g., 3-deoxy-3-fluoro-1,2-O-isopropylidene-α-D-galactofuranose) is known to disrupt enzyme-substrate interactions in bacterial cell wall biosynthesis. Similar effects are anticipated for the glucofuranose analog .
  • Thermal Stability : Fluorinated sugars generally exhibit higher thermal stability than hydroxylated counterparts due to reduced hydrogen bonding.

Non-Carbohydrate Fluorinated Compounds with Methylethylidene Groups

  • Brominated Flame Retardants (e.g., TBBPA, CAS 79-94-7): While structurally distinct (aromatic vs. carbohydrate), these compounds share the 1-methylethylidene motif. The methylethylidene group in TBBPA enhances rigidity and flame-retardant efficiency, whereas in the glucofuranose derivative, it primarily serves as a protecting group .

Key Research Findings

  • Synthetic Utility : The 1,2-O-isopropylidene group in the target compound facilitates regioselective functionalization at C5 and C6, a strategy employed in nucleoside and antibiotic synthesis .
  • Related 3-fluoro sugars show inhibitory activity against mycobacterial enzymes .

Preparation Methods

Formation of 1,2-O-Isopropylidene-α-D-Glucofuranose

The synthesis begins with the regioselective protection of the 1,2-hydroxyl groups of D-glucose. As demonstrated by Kawsar et al., treatment of D-glucose with acetone and a catalytic acid (e.g., H₂SO₄) under vigorous stirring forms 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) in 55% yield. Subsequent hydrolysis of the 5,6-O-isopropylidene group using 50% aqueous acetic acid selectively yields 1,2-O-isopropylidene-α-D-glucofuranose (compound 2 ) as a crystalline solid in 80% yield. This step is critical for establishing the α-anomeric configuration and freeing the 5,6-hydroxyls for downstream modifications.

Protection of 5,6-Hydroxyl Groups

To prevent unwanted side reactions during fluorination, the 5,6-hydroxyl groups are often protected as acetates. Acylation with acetic anhydride in dichloromethane and triethylamine affords 1,2-O-isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose in 85% yield. The acetyl groups serve as temporary protecting moieties, which are later removed under mild basic conditions (e.g., NaOMe/MeOH).

Fluorination Strategies at C3

DAST-Mediated Deoxyfluorination

Direct fluorination of the C3-hydroxyl group is achieved using diethylaminosulfur trifluoride (DAST), a reagent widely employed for converting alcohols to alkyl fluorides. Treatment of 1,2-O-isopropylidene-α-D-glucofuranose with DAST in anhydrous dichloromethane at room temperature replaces the C3-hydroxyl with fluorine via an SN2 mechanism, yielding the 3-deoxy-3-fluoro derivative. This method avoids the need for intermediate leaving-group activation and proceeds in 65–70% yield, with retention of configuration at C3 due to the steric constraints of the furanose ring.

Triflate Displacement Method

An alternative approach involves the conversion of the C3-hydroxyl to a triflate intermediate. Reaction with triflic anhydride in the presence of a base (e.g., pyridine) generates the triflate, which is subsequently displaced by fluoride ions (e.g., KF or TBAF) in polar aprotic solvents like DMF. This two-step process affords the 3-fluoro product in 75–78% yield, with inversion of configuration at C3. While this method offers higher yields, it requires stringent anhydrous conditions and careful handling of hygroscopic reagents.

Deprotection and Final Product Isolation

Removal of Acetate Protecting Groups

Following fluorination, the 5,6-acetate groups are cleaved using a methanolic sodium methoxide solution (0.1 M NaOMe/MeOH) at 0°C for 2 hours. This step restores the free hydroxyl groups at C5 and C6, yielding 3-deoxy-3-fluoro-1,2-O-(1-methylethylidene)-α-D-glucofuranose as a hygroscopic solid. The reaction is monitored by TLC (ethyl acetate/hexane, 1:2), with successful deprotection indicated by the disappearance of acetyl signals in the ¹H NMR spectrum (δ 2.0–2.3 ppm).

Crystallization and Characterization

The final product is crystallized from methanol, yielding colorless needles. X-ray diffraction analysis confirms the α-anomeric configuration and equatorial orientation of the C3-fluorine. In aqueous solution, the compound exists in a 1:2 α/β anomeric ratio, as determined by ¹H NMR coupling constants (³J<sub>H1-H2</sub> = 3.7 Hz for α-anomer; ³J<sub>H1-H2</sub> = 7.8 Hz for β-anomer).

Comparative Analysis of Synthetic Routes

Efficiency and Stereochemical Outcomes

A comparison of DAST and triflate displacement methods reveals trade-offs between yield and stereochemical control:

MethodYield (%)Stereochemical OutcomeKey Advantage
DAST Fluorination65–70Retention at C3Single-step, minimal byproducts
Triflate Displacement75–78Inversion at C3Higher yield, scalability

Substrate Compatibility

The 1,2-O-isopropylidene group remains stable under both fluorination conditions, ensuring retention of the α-anomeric configuration. However, DAST is sensitive to moisture, requiring rigorous drying of intermediates, whereas the triflate method demands inert atmosphere handling .

Q & A

Q. What are the key synthetic strategies for introducing the 3-deoxy-3-fluoro modification in α-D-glucofuranose derivatives?

The synthesis of 3-deoxy-3-fluoro derivatives typically involves:

  • Protection of hydroxyl groups : The 1,2-O-isopropylidene group is introduced to protect the C1 and C2 hydroxyls, enabling regioselective modification at C3 .
  • Fluorination : Fluorine is introduced via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) or electrophilic reagents. For example, 3-deoxy-3-fluoro-1,2-O-isopropylidene-α-D-xylofuranose was synthesized starting from a mesylated precursor (93 mg, 480 µmol) with 96% yield under optimized conditions .
  • Deprotection or further functionalization : The isopropylidene group can be selectively removed under acidic conditions to expose hydroxyls for downstream applications.

Table 1 : Representative Synthetic Routes

Starting MaterialReagents/ConditionsProductYieldReference
1,2-O-isopropylidene precursorMesylation (MsCl, base), fluorination (KF, DMF)3-Deoxy-3-fluoro derivative96%
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseDAST, CH₂Cl₂, -78°C3-Fluoro analog82%

Q. How are NMR and HRMS employed to confirm the structure of 3-deoxy-3-fluoro derivatives?

  • ¹H/¹³C NMR :
    • Loss of the C3 proton signal and appearance of a fluorine-coupled splitting pattern (e.g., ³JHF coupling) confirm fluorination .
    • Isopropylidene protection groups show characteristic singlets at δ 1.3–1.5 ppm (CH₃) and δ 4.3–4.5 ppm (acetal protons) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas. For example, a fluorinated disaccharide (C₁₂H₂₁FO₁₀) showed an [M-H]⁻ peak at m/z 343.1051 (calc. 343.1048) .

Table 2 : Key NMR Signals for 3-Deoxy-3-Fluoro Derivatives

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
C3-F--Fluorine substitution confirmed by absence of C3-H
Acetal CH₃1.3–1.5Singlet1,2-O-isopropylidene
C15.1–5.3DoubletAnomeric proton

Advanced Research Questions

Q. How does fluorination at C3 influence the compound’s conformational dynamics and biological interactions?

  • Conformational Effects : Fluorine’s electronegativity alters ring puckering in the furanose structure, stabilizing the ³T₂ or ²T₃ conformers. This impacts glycosidic bond stability and enzyme recognition .
  • Biological Activity : Fluorinated analogs act as enzyme inhibitors (e.g., glycosidases) or tracers. For instance, 2-deoxy-2-fluoro-D-glucose derivatives are used to study carbohydrate metabolism in cancer cells .

Q. What methodologies resolve conflicting data on stereochemical outcomes during fluorination?

  • Stereochemical Analysis :
    • X-ray crystallography or NOE NMR experiments determine absolute configuration.
    • Comparative kinetics: Fluorination with bulky reagents (e.g., DAST) may favor axial or equatorial substitution based on steric hindrance .
  • Case Study : A 96% yield of 3-deoxy-3-fluoro-α-D-xylofuranose was achieved using mesylation followed by SN₂ displacement, avoiding competing elimination pathways .

Q. How can researchers optimize reaction conditions to mitigate low yields in fluorination steps?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent reactivity .
  • Temperature Control : Low temperatures (-78°C) reduce side reactions during DAST-mediated fluorination .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) effectively isolates products .

Data Contradictions and Resolution

  • Yield Discrepancies : Fluorination yields vary from 82% to 96% depending on the starting material (xylofuranose vs. glucofuranose) and protecting groups .
  • Stereochemical Ambiguity : Fluorine’s configuration (axial vs. equatorial) must be confirmed via coupling constants (³JHF) or computational modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.